molecular formula C17H21N3O2 B2898103 N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide CAS No. 1172034-78-4

N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No. B2898103
CAS RN: 1172034-78-4
M. Wt: 299.374
InChI Key: XRKIVUXSBDVPRR-UHFFFAOYSA-N
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Description

N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide, also known as EPPPA, is a synthetic compound with potential therapeutic applications. EPPPA belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Pyrimidine derivatives have shown significant promise as both antimicrobial and anticancer agents. For instance, new substituted acetamides were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, with activities comparable to those of ciprofloxacin, and exhibited appreciable antifungal activity. Additionally, these compounds were evaluated against cancer lines, with some showing inhibitory activity suggesting their potential as cytotoxic agents (Ahmed et al., 2018).

Synthesis and Characterization of Pyrimidine Derivatives

  • Research on pyrimidine chemistry has led to the synthesis of various derivatives through reactions with dinucleophiles, resulting in compounds with potential biological activities. Such studies not only expand the chemical space of pyrimidine derivatives but also provide foundational knowledge for further development of novel compounds with enhanced biological activities (Schenone et al., 1990).

Inhibition of Enzymatic Activity

  • Pyrimidine derivatives have been explored as inhibitors of specific enzymes, showing potential therapeutic applications. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized as inhibitors of kidney-type glutaminase, with some analogs demonstrating similar potency and better solubility compared to BPTES. These compounds attenuated the growth of cancer cells in vitro and in vivo models, indicating their potential as cancer therapeutics (Shukla et al., 2012).

Antiallergic Compounds

  • Novel N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized and evaluated for their antiallergic properties. Some compounds were found to be significantly more potent than existing antiallergic drugs in inhibiting histamine release and other allergic responses, highlighting the potential of pyrimidine derivatives in developing new antiallergic medications (Menciu et al., 1999).

properties

IUPAC Name

N-ethyl-2-(6-oxo-4-propylpyrimidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-8-14-11-16(21)19(13-18-14)12-17(22)20(4-2)15-9-6-5-7-10-15/h5-7,9-11,13H,3-4,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKIVUXSBDVPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N(CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide

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